molecular formula C19H24O3 B1665554 Adrenosterone CAS No. 382-45-6

Adrenosterone

Cat. No.: B1665554
CAS No.: 382-45-6
M. Wt: 300.4 g/mol
InChI Key: RZRPTBIGEANTGU-IRIMSJTPSA-N
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Description

Adrenosterone, also known as androst-4-ene-3,11,17-trione, is a steroid hormone with a weak androgenic effect. It was first isolated in 1936 from the adrenal cortex by Tadeus Reichstein at the University of Basel. This compound occurs in trace amounts in humans and most mammals, and in larger amounts in fish, where it serves as a precursor to the primary androgen, 11-ketotestosterone .

Mechanism of Action

Target of Action

Adrenosterone, also known as Reichstein’s substance G, is a steroid hormone with an extremely weak androgenic effect . It is thought to be a competitive selective inhibitor of the enzyme 11β-Hydroxysteroid dehydrogenase type 1 (11βHSD1) . This enzyme is responsible for the activation of cortisol from cortisone .

Mode of Action

This compound acts by inhibiting 11βHSD1, thereby preventing the conversion of cortisone to cortisol . This inhibition is thought to be competitive, meaning that this compound competes with cortisone for binding to the active site of 11βHSD1 .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cortisol synthesis pathway. By inhibiting 11βHSD1, this compound reduces the amount of cortisol produced from cortisone . This can have downstream effects on various physiological processes, as cortisol is a key hormone involved in the body’s response to stress and inflammation.

Result of Action

The inhibition of cortisol production by this compound can have several effects at the molecular and cellular level. Cortisol is a potent anti-inflammatory and immunosuppressive agent, so reducing its levels can potentially enhance immune responses and increase inflammation. On the other hand, this compound is marketed as a dietary supplement for fat loss and muscle gain, suggesting that it may have effects on lipid metabolism and muscle protein synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Adrenosterone can be synthesized through various methods, including the Diels-Alder reaction. One classic approach involves the reaction of a keto acid with isopropenyllithium to form a tertiary allylic alcohol, which is then subjected to further reactions to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves the use of microbial transformation processes. Specific strains of microorganisms are employed to convert precursor steroids into this compound through a series of enzymatic reactions .

Chemical Reactions Analysis

Types of Reactions: Adrenosterone undergoes several types of chemical reactions, including:

    Oxidation: Conversion to 11-ketotestosterone.

    Reduction: Formation of 11β-hydroxyandrostenedione.

    Substitution: Various substitutions at the 3, 11, and 17 positions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products:

Scientific Research Applications

Adrenosterone has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its weak androgenic effect and its role as a precursor to 11-ketotestosterone. Its ability to inhibit 11βHSD1 distinguishes it from other similar compounds, making it valuable in research and industrial applications .

Properties

IUPAC Name

(8S,9S,10R,13S,14S)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11,17-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h9,13-14,17H,3-8,10H2,1-2H3/t13-,14-,17+,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZRPTBIGEANTGU-IRIMSJTPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CCC4=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301020915, DTXSID801019311
Record name (+/-)-Adrenosterone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Adrenosterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801019311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Adrenosterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006772
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

382-45-6, 911474-75-4, 82043-34-3
Record name Adrenosterone
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Record name Adrenosterone
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Androstene-3,11,17-trione
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Record name ADRENOSTERONE
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Record name (+/-)-Adrenosterone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Adrenosterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801019311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Androst-4-ene-3,11,17-trione
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Record name ADRENOSTERONE
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Record name Adrenosterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006772
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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